molecular formula C19H24N4O B2774241 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 2108362-91-8

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2774241
CAS RN: 2108362-91-8
M. Wt: 324.428
InChI Key: JSELJTGZQIBOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications

Muscarinic Activities

Research into quinuclidin-3-yltriazole and -tetrazole derivatives, including those with structural similarities to the compound , has demonstrated their potency and efficacy as muscarinic ligands. These studies involved radioligand binding assays to determine the compounds' interactions with muscarinic receptors, highlighting their potential applications in targeting neurological and muscular systems (Wadsworth et al., 1992).

PI3 Kinase Inhibition

Another derivative, a metabolite of the potent PI3 kinase inhibitor PKI-179, was synthesized and characterized, showcasing a method for the stereochemical determination of complex molecules. This research points to applications in cancer therapy and the study of cellular signaling pathways (Chen et al., 2010).

Synthetic Methodologies

The synthesis of optically active perhydrofuro[2,3-b]furan derivatives based on this compound underscores the versatility of synthetic organic chemistry in creating biologically active natural product subunits. Such methodologies facilitate the development of pharmaceuticals and agrochemicals (Uchiyama et al., 2001).

Nanoparticle Synthesis

Research involving the use of hetero-bicyclic compounds for the synthesis and characterization of Zn nanoparticles demonstrates the potential of this chemical class in materials science, particularly in the development of novel catalysts and sensors (Pushpanathan & Kumar, 2014).

Molecular Structure Analysis

The detailed molecular structure characterization of related bicyclic compounds, achieved through techniques such as X-ray crystallography, NMR, and HRMS spectroscopy, provides fundamental insights into the properties and reactivity of these molecules. Such analyses are crucial for the rational design of new compounds with desired biological or physical properties (Wu et al., 2015).

properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-4-2-3-5-15(14)6-9-19(24)22-16-7-8-17(22)13-18(12-16)23-20-10-11-21-23/h2-5,10-11,16-18H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELJTGZQIBOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

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